(Bromoacetyl)phosphonic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
134780-94-2 |
|---|---|
Molecular Formula |
C2H2BrO4P-2 |
Molecular Weight |
202.93 g/mol |
IUPAC Name |
(2-bromoacetyl)phosphonic acid |
InChI |
InChI=1S/C2H4BrO4P/c3-1-2(4)8(5,6)7/h1H2,(H2,5,6,7) |
InChI Key |
SIPHYBMYOWLBOA-UHFFFAOYSA-L |
SMILES |
C(C(=O)P(=O)(O)O)Br |
Canonical SMILES |
C(C(=O)P(=O)([O-])[O-])Br |
Synonyms |
bromoacetylphosphonate |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Bromoacetyl Phosphonic Acid Derivatives
Strategies for Constructing the Carbon-Phosphorus Bond in Bromoacetylated Precursors
The formation of the C-P bond is a fundamental step in the synthesis of phosphonates. Several classical and modern methods are employed to create this bond in precursors that can be subsequently bromoacetylated.
Michaelis-Arbuzov Rearrangement Variants for Phosphonate (B1237965) Formation
The Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, is a cornerstone for the synthesis of phosphonates. chemeurope.comwikipedia.org The reaction typically involves the nucleophilic attack of a trialkyl phosphite (B83602) on an alkyl halide, proceeding through an SN2 mechanism to form a phosphonium (B103445) intermediate. chemeurope.comwikipedia.orgjk-sci.com This intermediate then undergoes a second SN2 reaction, where the displaced halide anion attacks one of the alkyl groups on the phosphorus, yielding the final phosphonate product. chemeurope.comwikipedia.orgjk-sci.com
In the context of preparing precursors for (bromoacetyl)phosphonic acid, the Michaelis-Arbuzov reaction can be applied to synthesize acetylphosphonates by reacting a trialkyl phosphite with an α-halo ketone. nih.gov However, the reaction of α-bromo- and α-chloroketones with trialkyl phosphites can sometimes lead to the Perkow reaction as a side product, which forms a vinyl phosphate (B84403). chemeurope.comwikipedia.org The use of α-iodoketones or higher reaction temperatures can favor the formation of the desired β-ketophosphonate. wikipedia.org The reactivity of the organic halide in the Michaelis-Arbuzov reaction generally follows the order: RCOX > RCH2X > RR'CHX, and RI > RBr > RCl. chemeurope.com
| Reactant 1 | Reactant 2 | Product | Key Features |
| Trialkyl phosphite | Alkyl halide | Alkyl phosphonate | Widely used for C-P bond formation. chemeurope.comwikipedia.org |
| Trialkyl phosphite | α-Iodoketone | β-Ketophosphonate | Favors Arbuzov product over Perkow side reaction. wikipedia.org |
| Triethylphosphite | Alkyl halide | Alkyl phosphonate | Used to synthesize starting alkyl phosphonates for further functionalization. rsc.org |
Pudovik Reaction and Related Additions for P-C Bond Generation
The Pudovik reaction, first reported in the 1950s, offers another powerful method for creating C-P bonds. researchgate.net This reaction involves the base-promoted nucleophilic addition of a dialkyl phosphite to an unsaturated system, such as an aldehyde or ketone, to form α-hydroxyphosphonates. researchgate.netmdpi.com These α-hydroxyphosphonates are valuable intermediates that can be subsequently oxidized to the corresponding α-ketophosphonates. mdpi.com
The Pudovik reaction can be catalyzed by a variety of bases, including alkali alcoholates, potassium phosphate, and barium hydroxide. mdpi.com Green chemistry approaches have also been developed, utilizing solvent-free conditions or catalysts like silica-supported tungstic acid. mdpi.com The reaction of aldehydes and ketones with trialkyl phosphites, often referred to as the Abramov reaction, provides an alternative route to α-hydroxyphosphonates and is typically catalyzed by acids. mdpi.com
| Reactant 1 | Reactant 2 | Catalyst | Product |
| Aldehyde/Ketone | Dialkyl phosphite | Base (e.g., K₃PO₄) | α-Hydroxyphosphonate mdpi.com |
| Aldehyde/Ketone | Trialkyl phosphite | Acid | α-Hydroxyphosphonate mdpi.com |
| Carbonyl compound | Dialkyl phosphite | DBN (1 mol%) | α-Hydroxyphosphonate researchgate.net |
Alternative Direct Phosphorylation Approaches
Direct phosphorylation methods provide a more streamlined approach to synthesizing phosphonates. One such method involves the reaction of acyl chlorides with trialkyl phosphites to directly yield α-ketophosphonates. researchgate.net Another approach is the direct halogenation of acetylphosphonic acid using bromine or phosphorus tribromide to produce this compound. Furthermore, the hydrolysis of dialkyl phosphonates under acidic conditions can also yield the desired phosphonic acid. More recently, acid-promoted three-component reactions have been developed for the synthesis of γ-ketophosphine oxides, demonstrating the ongoing innovation in direct phosphorylation strategies. acs.org
Convergent Synthesis Approaches Integrating Bromoacetyl and Phosphonic Acid Moieties
Convergent synthesis offers an efficient route to complex molecules like this compound by preparing key fragments separately and then joining them at a late stage.
Sequential functionalization involves the stepwise introduction of the bromoacetyl and phosphonic acid groups. A common strategy begins with the synthesis of a phosphonate-containing precursor, followed by bromination. For instance, (diethoxyphosphorylmethyl)acetylfurans can be selectively brominated at the methyl group of the ketone using dioxane dibromide in a mixture of chloroform (B151607) and acetic acid, without affecting the phosphonate group. d-nb.info
Another approach involves the Michaelis-Arbuzov reaction, where a trivalent phosphorus compound reacts with a suitable bromoacetyl derivative to form the carbon-phosphorus bond. researchgate.net This can be followed by further modifications to introduce the desired functionalities.
One-pot reactions offer significant advantages in terms of efficiency and sustainability by combining multiple reaction steps in a single vessel. For the synthesis of phosphonic acids and their derivatives, several one-pot procedures have been developed. researchgate.netmdpi.comnih.govtandfonline.com
One such method involves the lithiation of a heteroaromatic compound followed by phosphonylation with diethyl chlorophosphite and subsequent oxidation. mdpi.com While this provides a direct route to heteroaromatic phosphonates, its success is dependent on the stability of the lithiated intermediate. mdpi.com Another one-pot approach for synthesizing alkylenebisphosphonic acids from dihalogenoalkanes under microwave irradiation has been reported to be rapid and convenient. tandfonline.com Tandem Wittig/reductive halogenation reactions have also been demonstrated, simplifying the synthesis of α-haloketones from simple building blocks. organic-chemistry.org
Derivatization Strategies for Phosphonic Acid Moieties (e.g., esterification, salt formation)
The phosphonic acid group can be readily derivatized to form esters and salts, which can be crucial for modulating the compound's properties or for use as prodrugs. nih.govnih.govtandfonline.comamazonaws.comresearchgate.net Esterification can be achieved through various methods, including reaction with orthoformates or via the formation of a phosphonyl chloride intermediate followed by alcoholysis. tandfonline.com Salt formation is a straightforward process involving the reaction of the phosphonic acid with a suitable base.
The conversion of phosphonate esters to phosphonic acids is a fundamental transformation, often achieved through acid-catalyzed hydrolysis. nih.govnih.govrsc.orgresearchgate.net This reaction is typically carried out using strong acids like hydrochloric acid or hydrobromic acid at elevated temperatures. nih.gov The hydrolysis of dialkyl phosphonates proceeds in two consecutive steps, with the cleavage of the second ester group often being the rate-determining step. nih.govnih.gov
The rate of hydrolysis can be influenced by the steric and electronic properties of the ester and the phosphonate substituents. nih.govnih.gov For example, electron-withdrawing groups on the phosphonate can increase the reaction rate. nih.gov While harsh conditions are often employed, optimization of reaction conditions, including the use of microwave irradiation, can lead to more efficient hydrolyses. tandfonline.comnih.gov
| Hydrolysis Condition | Substrate | Product | Notes |
| Reflux with excess HCl | Dialkyl phosphonates | Phosphonic acids | A widely used method. nih.gov |
| Microwave irradiation with HBr | Dihalogenoalkanes (in situ phosphonate formation) | Alkylenebisphosphonic acids | Rapid and convenient. tandfonline.com |
| Trifluoroacetic acid | Di-tert-butyl phosphonates | Phosphonic acids | Milder conditions. beilstein-journals.org |
An alternative to acid hydrolysis for the deprotection of phosphonate esters is catalytic hydrogenolysis. This method is particularly useful for benzyl (B1604629) and diphenyl phosphonates. beilstein-journals.org Dibenzyl phosphonates can be readily cleaved using palladium on charcoal (Pd/C) as a catalyst under a hydrogen atmosphere to yield the corresponding phosphonic acid. beilstein-journals.org This method offers a milder alternative to acidic conditions. beilstein-journals.org Similarly, diphenyl phosphonates can be converted to phosphonic acids using Adam's catalyst (PtO₂) and hydrogen. beilstein-journals.org
| Phosphonate Ester | Catalyst | Product | Reference |
| Dibenzyl phosphonates | Palladium on charcoal (Pd/C) | Phosphonic acid | beilstein-journals.org |
| Diphenyl phosphonates | Adam's catalyst (PtO₂) | Phosphonic acid | beilstein-journals.org |
McKenna Procedure and Bromotrimethylsilane-Mediated Dealkylation
The dealkylation of phosphonate esters is a critical final step in the synthesis of phosphonic acids, including this compound. While traditional methods involving harsh acidic hydrolysis can be effective, they are often incompatible with sensitive functional groups present in complex molecules. beilstein-journals.orgnih.gov The McKenna procedure, which utilizes bromotrimethylsilane (B50905) (BTMS), has become a benchmark method for this transformation due to its mild conditions, high efficiency, and broad functional group tolerance. mdpi.comresearchgate.netd-nb.info
Developed by C. E. McKenna in 1977, the procedure is a two-step methodology. nih.govd-nb.info In the first step, a dialkyl phosphonate is treated with bromotrimethylsilane. This effects a transesterification, converting the phosphonate ester into a bis(trimethylsilyl) phosphonate intermediate. beilstein-journals.orgd-nb.info In the second step, this silylated intermediate is readily cleaved by treatment with a protic solvent, typically methanol (B129727) or water, to yield the final phosphonic acid quantitatively. nih.govmdpi.comd-nb.info
The mechanism of the BTMS-mediated dealkylation is proposed to occur via an oxophilic substitution on the silicon atom of BTMS. beilstein-journals.org The reaction is highly chemoselective, showing a strong preference for cleaving phosphorus-oxygen (P-O) bonds of alkyl esters while leaving more robust carbon-oxygen (C-O) bonds in carboxylate esters intact. mdpi.comrsc.org This selectivity is a significant advantage for synthesizing molecules that contain both phosphonate and carboxylate functionalities. The reaction generally proceeds under mild conditions, often at room temperature, in a variety of aprotic solvents such as acetonitrile, chloroform, or dichloromethane, and can even be performed using BTMS as both the reagent and the solvent. mdpi.comd-nb.info
Recent research has demonstrated that the efficiency of the McKenna procedure can be dramatically enhanced through the use of microwave (MW) irradiation. mdpi.com Microwave-assisted BTMS dealkylations can reduce reaction times from several hours to mere minutes while maintaining high yields and chemoselectivity. mdpi.com This acceleration makes the McKenna procedure an even more attractive method for modern organic synthesis.
Research Findings on Reaction Conditions and Efficiency
Studies have systematically evaluated the conditions for BTMS-mediated dealkylation. The choice of the alkyl group on the phosphonate ester significantly influences the reaction rate under both conventional and microwave heating.
Table 1: Comparison of Reaction Times for MW-Assisted Silyldealkylation of Dialkyl Phosphonates with Neat BTMS at 40°C
| Substrate | Reaction Time (minutes) | Yield |
|---|---|---|
| Dimethyl Ester | 2 | Quantitative mdpi.com |
| Diethyl Ester | 2 | Quantitative mdpi.com |
| Diisopropyl Ester | 15 | Quantitative mdpi.com |
As shown in Table 1, simpler alkyl esters like methyl and ethyl are dealkylated very rapidly under microwave conditions, while the more sterically hindered diisopropyl ester requires a longer reaction time. mdpi.com
Chemoselectivity under Microwave Conditions
A hallmark of the McKenna procedure is its chemoselectivity, which is preserved under microwave-assisted conditions. mdpi.com This is crucial for the synthesis of precursors to this compound that may also contain a carboxylate ester.
Table 2: Chemoselective Dealkylation of Phosphonoacetates using MW-BTMS in Acetonitrile at 60°C
| Substrate | Reaction Time (minutes) | Isolated Yield of Phosphonic Acid | Chemoselectivity |
|---|---|---|---|
| Trimethyl phosphonoacetate | 10 | 98% mdpi.com | 100% mdpi.com |
| Triethyl phosphonoacetate | 15 | 96% mdpi.com | 100% mdpi.com |
The data in Table 2 confirms that the BTMS reagent selectively cleaves the phosphonate esters to yield the corresponding phosphonic acids, leaving the carboxylate ester group untouched. mdpi.com This high degree of functional group selectivity, combined with mild reaction conditions and the potential for significant rate acceleration using microwaves, establishes the McKenna procedure as a superior and highly versatile method for the synthesis of this compound and its derivatives from their corresponding dialkyl esters.
Elucidation of Chemical Reactivity and Mechanistic Pathways of Bromoacetyl Phosphonic Acid
Reactivity Profile of the Alpha-Bromo Ketone Moiety
The alpha-bromo ketone portion of (bromoacetyl)phosphonic acid is a key locus of its chemical reactivity. The presence of the electron-withdrawing carbonyl group and the bromine atom renders the alpha-carbon highly electrophilic and susceptible to a range of chemical transformations.
Nucleophilic Substitution Reactions (SN2 and SN1 Mechanisms)
The carbon atom adjacent to the carbonyl group in this compound is a prime target for nucleophilic attack. This reactivity is largely governed by the principles of nucleophilic substitution reactions.
SN2 Reactions: The predominant mechanism for substitution at the alpha-carbon is the SN2 (bimolecular nucleophilic substitution) pathway. jove.comjove.com This is a single-step process where a nucleophile attacks the electrophilic carbon, leading to the simultaneous expulsion of the bromide ion, which is an effective leaving group. The reaction's speed is contingent on the concentrations of both this compound and the attacking nucleophile. jove.com For alpha-halo ketones, the use of less basic nucleophiles is generally preferred to avoid competing side reactions such as the formation of enolates. jove.comjove.comntu.edu.sg A variety of nucleophiles, including amines and alcohols, can participate in these reactions, leading to the formation of diverse derivatives like amides or esters. evitachem.com
SN1 Reactions: The SN1 (unimolecular nucleophilic substitution) mechanism is generally less favored for α-halocarbonyl compounds. jove.comntu.edu.sg This is because it would involve the formation of a less stable carbocation at the alpha-position. jove.comjove.com The destabilization is attributed to the electrostatic interaction with the adjacent carbonyl group's bond dipole and a resonance structure that would place a positive charge on the electron-deficient oxygen. jove.comjove.com
Rearrangement Reactions, Including Perkow-Type Transformations, with Phosphite (B83602) Nucleophiles
A notable reaction of alpha-halo ketones with trivalent phosphorus nucleophiles, such as trialkyl phosphites, is the Perkow reaction. wikipedia.orgchemeurope.com This reaction competes with the Michaelis-Arbuzov reaction, which would lead to a beta-keto phosphonate (B1237965). wikipedia.orgchemeurope.com The Perkow reaction, however, results in the formation of a dialkyl vinyl phosphate (B84403) and an alkyl halide. wikipedia.org
The mechanism of the Perkow reaction involves the initial nucleophilic attack of the phosphite on the carbonyl carbon, forming a zwitterionic intermediate. wikipedia.org This intermediate then rearranges, eliminating the halide and subsequently undergoing dealkylation by the halide anion to produce the enol phosphate product. wikipedia.org The interaction of trialkyl phosphites with compounds like 3-(ω-bromoacetyl)coumarin has been shown to yield dialkyl vinylphosphates as the exclusive products. researchgate.net
Condensation and Cyclization Reactions Utilizing the Carbonyl Group
The electrophilic carbonyl group in this compound can readily participate in condensation and cyclization reactions, providing a pathway to various heterocyclic structures. These reactions often involve the initial substitution of the alpha-bromo group followed by an intramolecular reaction with the carbonyl.
For example, bromoacetyl derivatives can be used to alkylate 1,3-dicarbonyl compounds. d-nb.info The resulting 1,4-dicarbonyl systems are valuable precursors for the synthesis of various heterocyclic compounds. d-nb.info Reaction of a 1,4-diketone with hydrazine (B178648) hydrate (B1144303) can lead to the formation of furylpyrazines. d-nb.info The bromoacetyl group can also react with carbon nucleophiles to form larger molecular frameworks, which are instrumental in the synthesis of complex organic molecules. evitachem.com
Elimination Reactions for Alpha,Beta-Unsaturated System Formation
Treatment of alpha-bromo ketones with a base can lead to dehydrobromination, resulting in the formation of an alpha,beta-unsaturated ketone. fiveable.mepressbooks.pub This reaction typically proceeds through an E2 elimination mechanism, where a proton on the carbon adjacent to the carbonyl group is abstracted by the base, and the bromide ion is simultaneously eliminated. fiveable.mepressbooks.pub To facilitate this E2 reaction, a sterically hindered base like pyridine (B92270) is often employed. pressbooks.publibretexts.org The resulting alpha,beta-unsaturated systems are conjugated and serve as important intermediates in organic synthesis. fiveable.me
Reactivity of the Phosphonic Acid Functional Group
The phosphonic acid group, characterized by a phosphorus atom bonded to a carbon, two hydroxyl groups, and a P=O double bond, imparts distinct acidic and catalytic properties to the molecule. nih.gov
Acid-Base Catalysis and Proton Transfer Mechanisms
The phosphonic acid moiety is a Brønsted acid and can act as a catalyst in various reactions. h-its.org Both the phosphonic acid itself and its conjugate base can participate in catalysis. In acidic catalysis, the phosphonic acid can donate a proton to a substrate, thereby activating it for a subsequent reaction. For instance, phosphonic acids have been shown to promote the dehydration of alcohols. acs.org
Conversely, in base catalysis, the phosphonate anion can accept a proton. The ability to act as both a proton donor and acceptor allows the phosphonic acid group to facilitate complex reaction mechanisms. Theoretical studies have highlighted the role of phosphonic acid in catalytic cycles, such as in the hydrogenation of NAD+ and in desulfurization processes, where it facilitates proton transfer and stabilizes intermediates. rsc.orgacs.org The catalytic activity is often influenced by the formation of hydrogen bonds, which can stabilize transition states. rsc.orgrsc.org
Computational and Theoretical Investigations of Bromoacetyl Phosphonic Acid
Quantum Chemical Characterization of Molecular and Electronic Structure
Due to a lack of specific studies on (bromoacetyl)phosphonic acid, this section draws upon research on closely related acylphosphonates to provide a representative analysis. Theoretical calculations, particularly Density Functional Theory (DFT), have been instrumental in understanding the molecular and electronic properties of this class of compounds. rsc.orgjocpr.comresearchgate.net
Density Functional Theory (DFT) Calculations for Optimized Geometries
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. rsc.org It is frequently employed to determine the optimized geometries of molecules, which correspond to the lowest energy arrangement of their atoms. For acylphosphonates, DFT calculations, often using hybrid functionals like B3LYP with a 6-31G* basis set, have been successfully used to model their molecular structures. jocpr.comresearchgate.net These calculations provide crucial information on bond lengths and angles, which are essential for understanding the molecule's stability and reactivity. For instance, in a study on diethyl α-acylphosphonates, the B3LYP/6-31g(d) model was found to be a suitable and precise method for studying their molecular structure. jocpr.comresearchgate.net Similarly, DFT calculations have been applied to study the interaction of phosphonic acids with surfaces, such as the adsorption of alkylphosphonic acids on TiO2, providing insights into the binding mechanisms. cnr.it
Table 1: Representative Optimized Geometry Parameters for Acylphosphonates (Theoretical Data) Note: This table is illustrative and based on general findings for acylphosphonates, not specifically this compound.
| Parameter | Typical Value Range | Computational Method |
|---|---|---|
| P=O Bond Length | 1.45 - 1.50 Å | DFT/B3LYP/6-31G |
| P-C Bond Length | 1.80 - 1.85 Å | DFT/B3LYP/6-31G |
| C=O Bond Length | 1.20 - 1.25 Å | DFT/B3LYP/6-31G |
| O=P-C Bond Angle | 110° - 115° | DFT/B3LYP/6-31G |
Frontier Molecular Orbital Analysis (HOMO-LUMO Energies and Gaps)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. ossila.comajchem-a.com
Table 2: Representative Frontier Molecular Orbital Energies for Acylphosphonates (Theoretical Data) Note: This table is illustrative and based on general findings for acylphosphonates, not specifically this compound.
| Parameter | Typical Energy Range (eV) | Computational Method |
|---|---|---|
| HOMO Energy | -8.0 to -7.0 | DFT/B3LYP/6-31G |
| LUMO Energy | -1.5 to -0.5 | DFT/B3LYP/6-31G |
| HOMO-LUMO Gap | 5.5 to 7.5 | DFT/B3LYP/6-31G* |
Electron Density Distribution and Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. libretexts.orgyoutube.com In an MEP map, regions of negative electrostatic potential (typically colored red or orange) indicate an excess of electrons and are likely sites for electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. youtube.com
For phosphonate-containing molecules, MEP maps reveal that the phosphoryl oxygen atoms are considerably more electronegative than the ester oxygen atoms. nih.gov This high negative charge on the phosphoryl oxygens makes them strong hydrogen bond acceptors. In the context of this compound, the MEP would likely show a significant negative potential around the phosphonic acid group's oxygen atoms and the carbonyl oxygen, making these areas attractive to electrophiles. The carbon atom of the carbonyl group and the carbon atom attached to the bromine would likely exhibit a positive potential, indicating their susceptibility to nucleophilic attack. researchgate.net
Mechanistic Elucidation Through Advanced Computational Modeling
Computational modeling plays a crucial role in elucidating reaction mechanisms by allowing for the study of transition states and reaction pathways that are often difficult to observe experimentally.
Transition State Analysis and Reaction Pathway Mapping
Transition state theory is a fundamental concept in chemical kinetics that describes the rate of a reaction as passing through a high-energy state known as the transition state. Computational methods can be used to locate and characterize these transition states, providing valuable insights into the reaction mechanism. For reactions involving acylphosphonates, such as their reaction with nucleophiles, computational modeling can map out the entire reaction pathway, from reactants to products, including any intermediates and transition states. nih.gov For example, in the reaction of acylphosphonates with aldehydes, a proposed mechanism involves the formation of a bicyclic product through a one-pot tricomponent 1,3-dipolar cycloaddition reaction. metu.edu.tr
Calculation of Activation Barriers and Reaction Energetics
Table 3: Representative Activation Energies for Reactions of Phosphonates (Theoretical Data) Note: This table is illustrative and based on general findings for phosphonate (B1237965) reactions, not specifically this compound.
| Reaction Type | Catalyst | Calculated Activation Energy (kJ/mol) | Computational Method |
|---|---|---|---|
| Pudovik Reaction | None | ~85.9 | DFT |
| Pudovik Reaction | Triethylamine | ~68.8 | DFT |
Atomic Reactivity Indices (Fukui Functions, Local Hardness) for Regioselectivity
Computational chemistry offers powerful tools to predict the reactivity and regioselectivity of molecules. For this compound, atomic reactivity indices derived from Density Functional Theory (DFT) are crucial for identifying the most reactive sites within the molecule. Key among these indices are the Fukui functions and the concept of local hardness.
The Fukui function, ƒ(r), quantifies the change in electron density at a specific point when the total number of electrons in the system changes. faccts.descm.com It helps in identifying the sites most susceptible to different types of chemical attack:
ƒ+(r) for Nucleophilic Attack: This function indicates the most favorable sites for an attack by a nucleophile (electron donor). It is calculated from the difference in electron density between the neutral molecule and its anionic state. For this compound, the primary electrophilic centers are the carbonyl carbon and the carbon atom bonded to the bromine, making them susceptible to nucleophilic attack. researchgate.netresearchgate.net
ƒ-(r) for Electrophilic Attack: This function points to the most likely sites for an attack by an electrophile (electron acceptor), derived from the density difference between the neutral and cationic states. The oxygen atoms of the phosphonic acid group are the most nucleophilic centers in the molecule.
ƒ0(r) for Radical Attack: This function predicts the sites most susceptible to attack by a radical species.
These functions are related to the concept of local softness (s(r)) , where a higher Fukui function value at a specific atom implies greater local softness and thus higher reactivity for that type of attack. nih.gov Conversely, local hardness (η(r)) is the inverse of local softness and helps in understanding the hard and soft acid-base (HSAB) principle at an atomic level. nih.gov According to the HSAB principle, hard acids prefer to react with hard bases, and soft acids with soft bases.
By calculating these indices for this compound, one can predict the regioselectivity of its reactions. For instance, in a reaction with a soft nucleophile, the attack would preferentially occur at the softer electrophilic site, which is often the carbon atom attached to the bromine. A hard nucleophile might favor the harder carbonyl carbon. This theoretical approach provides a rational basis for understanding and predicting the outcomes of reactions involving this bifunctional compound. researchgate.net
Table 1: Predicted Regioselectivity for this compound Based on Reactivity Indices
| Atomic Site | Predicted Reactivity | Rationale |
| Carbonyl Carbon (C=O) | Highly electrophilic (susceptible to nucleophiles) | High positive partial charge, significant ƒ+(r) value. Considered a "hard" electrophilic site. |
| α-Carbon (C-Br) | Electrophilic (susceptible to nucleophiles) | Polarized C-Br bond, good leaving group (Br-). Considered a "soft" electrophilic site. |
| Carbonyl Oxygen (C=O) | Nucleophilic (susceptible to electrophiles) | Lone pairs of electrons, expected high ƒ-(r) value. |
| Phosphonyl Oxygen (P=O) | Nucleophilic (susceptible to electrophiles) | Lone pairs of electrons, high negative charge, expected high ƒ-(r) value. |
| Hydroxyl Oxygens (P-OH) | Nucleophilic (susceptible to electrophiles) | Lone pairs of electrons, high negative charge, expected high ƒ-(r) value. |
| Hydroxyl Hydrogens (P-OH) | Acidic Protons | Prone to deprotonation by bases. |
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are invaluable for predicting spectroscopic properties, which aids in the structural elucidation and characterization of molecules like this compound.
Vibrational Frequency Calculations (Infrared and Raman Spectroscopy)
Theoretical vibrational spectra (Infrared and Raman) can be calculated using quantum chemical methods, most commonly DFT. The process involves first optimizing the molecular geometry to find a stable energy minimum, followed by a frequency calculation. This calculation determines the normal modes of vibration and their corresponding frequencies and intensities.
The calculated frequencies are typically harmonic, while experimental frequencies are anharmonic. To improve the correlation with experimental data, the computed harmonic frequencies are often multiplied by empirical scaling factors, which depend on the level of theory and basis set used. scispace.com For this compound, the vibrational spectrum is expected to show characteristic bands for its functional groups.
Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity |
| O-H Stretch (P-O-H) | 2550–2700 | Medium, Broad |
| C=O Stretch (Ketone) | 1700–1725 | Strong |
| P=O Stretch (Phosphonyl) | 1100-1200 | Strong |
| P-O Stretch | 900–1050 | Strong |
| C-P Stretch | 650-780 | Medium |
| C-Br Stretch | 500-600 | Medium-Strong |
Data based on typical frequency ranges for organic functional groups. msu.edud-nb.info
These predicted spectra can confirm the presence of key functional groups and assist in the assignment of bands in experimentally obtained IR and Raman spectra. researchgate.net
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
Computational NMR spectroscopy is a powerful tool for structure verification. escholarship.org The process involves calculating the magnetic shielding tensors for each nucleus in the molecule, typically using DFT with methods like GIAO (Gauge-Including Atomic Orbital). The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and 85% phosphoric acid for ³¹P. libretexts.orghuji.ac.il
δ_sample = (σ_ref - σ_sample) / (1 - σ_ref)
For accurate predictions, it is often necessary to average the chemical shifts over several low-energy conformations of the molecule, and to include the effects of the solvent, usually through an implicit solvent model. escholarship.org
Table 3: Predicted NMR Chemical Shifts (ppm) for this compound
| Nucleus | Atom Description | Predicted Chemical Shift (δ) Range (ppm) | Notes |
| ¹H NMR | Methylene (B1212753) protons (-CH₂-) | 4.0 - 4.5 | Expected to be a doublet due to coupling with the ³¹P nucleus (²J_PH). |
| Acidic protons (-OH) | 10 - 12 | Broad signal, position is highly dependent on solvent, concentration, and temperature. | |
| ¹³C NMR | Carbonyl carbon (C=O) | 190 - 200 | Expected to be a doublet due to coupling with the ³¹P nucleus (²J_PC). |
| Methylene carbon (-CH₂-) | 35 - 45 | Expected to be a large doublet due to one-bond coupling with the ³¹P nucleus (¹J_PC). | |
| ³¹P NMR | Phosphonic acid phosphorus (P) | 15 - 25 | Referenced to H₃PO₄. Expected to be a triplet due to coupling with the two equivalent methylene protons (²J_PH). The exact shift depends on the degree of protonation. mdpi.comelsevierpure.com |
Predicted ranges are based on established chemical shift data for similar functional groups. libretexts.orghuji.ac.ilmdpi.com
Advanced Computational Methods for Conformation and Solvent Effects
The properties and reactivity of a flexible molecule like this compound are heavily influenced by its three-dimensional shape and its interaction with the surrounding solvent.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations are used to explore the conformational landscape of a molecule by simulating the movement of its atoms over time. researchgate.netrsc.org By solving Newton's equations of motion, MD provides a trajectory that maps the molecule's dynamic behavior. This method relies on a force field, a set of parameters and potential functions that describe the energy of the molecule as a function of its atomic coordinates. bioexcel.eu
For this compound, MD simulations can:
Identify the most stable, low-energy conformations.
Determine the relative populations of different conformers.
Investigate the energy barriers for rotation around key single bonds (e.g., the C-C and C-P bonds).
Analyze intramolecular hydrogen bonding possibilities.
The resulting conformational ensemble is crucial for obtaining accurate predictions of spectroscopic properties and for understanding how the molecule might bind to a biological target. nacid.bg
Implicit and Explicit Solvent Models in Electronic Structure Calculations
Solvent effects can dramatically alter the structure, stability, and reactivity of a solute. Computational methods account for these effects using either implicit or explicit models. rsc.org
Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous, structureless medium characterized by its dielectric constant. faccts.defaccts.depsu.edu The solute is placed in a cavity within this dielectric continuum. These models are computationally efficient and are effective at capturing the average electrostatic effects of the solvent, making them suitable for geometry optimizations and the calculation of thermodynamic properties like solvation free energy. ustc.edu.cnresearchgate.net
Explicit Solvent Models: These models treat the solvent by including a number of individual solvent molecules surrounding the solute. researchgate.netgithub.io This approach is computationally intensive because it significantly increases the number of atoms in the system. However, it is essential for studying phenomena where specific solute-solvent interactions are dominant, such as hydrogen bonding between the phosphonic acid group and water molecules. rsc.org Explicit solvent models are typically used in conjunction with Molecular Dynamics or Monte Carlo simulations to adequately sample the vast number of possible solvent configurations.
Table 4: Comparison of Implicit and Explicit Solvent Models for this compound
| Feature | Implicit Solvent Models | Explicit Solvent Models |
| Representation | Solvent is a continuous dielectric medium. | Individual solvent molecules are included in the simulation box. |
| Computational Cost | Low to moderate. | Very high. |
| Key Advantage | Computationally efficient; good for average electrostatic effects and free energies. | Accurately models specific interactions like hydrogen bonds and solvent structure at the interface. |
| Key Disadvantage | Cannot describe specific solute-solvent interactions (e.g., hydrogen bonding network). | Requires extensive sampling (e.g., via MD) to converge properties; computationally expensive. |
| Typical Application | Geometry optimization, frequency calculations, NMR predictions, reaction path following. | MD simulations, conformational analysis in solution, studying solvent-mediated reaction mechanisms. |
For a comprehensive understanding of this compound, a hybrid approach is often optimal, using implicit models for initial explorations and computationally demanding tasks, and explicit models for detailed studies of specific interactions and dynamic processes in solution.
Applications of Bromoacetyl Phosphonic Acid in Advanced Organic Synthesis
Versatile Building Block for Complex Heterocyclic Architectures
The inherent reactivity of (Bromoacetyl)phosphonic acid and its derivatives makes it a powerful tool for the synthesis of heterocyclic compounds. The electrophilic bromoacetyl group readily participates in reactions with a variety of nucleophiles, initiating cyclization cascades that lead to diverse ring systems.
Synthesis of Nitrogen-, Sulfur-, and Oxygen-Containing Heterocycles
This compound serves as a key precursor for a wide array of heterocycles. Its derivatives, particularly those where the core structure is attached to another ring system like a coumarin (B35378) or furan, have been extensively used. For instance, 3-(ω-bromoacetyl)coumarin is a versatile starting material for producing a variety of five- and six-membered heterocyclic systems. researchgate.net These reactions often proceed by alkylating a suitable binucleophile, followed by intramolecular cyclization.
Research has demonstrated the synthesis of various classes of heterocycles:
Nitrogen-Containing Heterocycles: The reaction of phosphonomethylated bromoacetylfurans with hydrazine (B178648) hydrate (B1144303) leads to the formation of furylpyrazines. d-nb.info Similarly, derivatives of this compound can be used to synthesize imidazoles, pyrazoles, triazoles, and pyridines. researchgate.netnih.gov The general strategy involves the reaction of the bromoacetyl group with nitrogen-based nucleophiles like amines, hydrazines, or amides. pitt.edunih.gov
Sulfur-Containing Heterocycles: Thiazoles and thiophenes are among the sulfur-containing heterocycles synthesized using bromoacetyl precursors. researchgate.net The synthesis of 2-selenoxo-1,3-selenazolidin-4-ones from bromoacetyl bromides and diselenocarbamates highlights the utility of the bromoacetyl moiety in forming rings with heavier chalcogens, analogous to sulfur. chim.it
Oxygen-Containing Heterocycles: The compound itself is often built upon an oxygen-containing heterocycle, such as in 3-(ω-bromoacetyl)coumarin or various bromoacetylfurans. researchgate.netd-nb.info These can be further elaborated into more complex oxygen-containing systems like pyrans. researchgate.netpku.edu.cnnih.gov
The table below summarizes representative examples of heterocycles synthesized using bromoacetyl phosphonate (B1237965) derivatives.
| Heterocycle Class | Precursor Example | Reactant | Reference |
| Pyrazines | Phosphonomethylated bromoacetylfuran | Hydrazine hydrate | d-nb.info |
| Thiazoles | 3-(ω-bromoacetyl)coumarin | Thioamides | researchgate.net |
| Pyrans | 3-(ω-bromoacetyl)coumarin | 1,3-Dicarbonyl compounds | researchgate.net |
| Selenazolidines | Bromoacetyl bromide | Diselenocarbamates | chim.it |
| Pyridines | 3-(ω-bromoacetyl)coumarin | Enaminones | researchgate.net |
Annulation and Ring-Closing Reaction Pathways
The construction of heterocyclic rings from this compound and its derivatives relies on well-established annulation and ring-closing strategies. The presence of the phosphonate group can influence the reactivity and outcome of these reactions. Intramolecular versions of classic condensation reactions are frequently employed. clockss.org
Key reaction pathways include:
Michael Addition and Subsequent Cyclization: In the case of 3-phosphonocoumarin, a related compound, Michael addition of a nucleophile can initiate a ring-opening and subsequent ring-closing rearrangement, leading to new heterocyclic structures like pyrrolidines. tandfonline.com
Horner-Wadsworth-Emmons (HWE) Reaction: Intramolecular HWE reactions are a powerful method for forming rings, particularly those containing a double bond. clockss.org A substrate containing both a phosphonate and a carbonyl group, which can be synthesized using a this compound building block, can undergo base-mediated cyclization.
Annulation via Multi-Component Reactions: The development of multi-component reactions, such as the copper-catalyzed [4+1] annulation of acrylamides and aroyl chlorides, provides a modern approach to building lactam rings. organic-chemistry.org The principles of such annulation strategies can be applied to substrates derived from this compound.
Ring-Closing Metathesis (RCM): For substrates containing two terminal alkenes, RCM is a prevalent strategy for forming cyclic structures. nih.gov this compound can be used to introduce one of the necessary alkenyl chains or the phosphonate-bearing portion of the molecule prior to cyclization.
Precursor for Mechanistic Probes and Analogs in Chemical Biology Studies
The unique combination of a reactive electrophile and a stable phosphonate group makes this compound an ideal starting point for designing molecular tools to investigate biological systems. These tools can help in understanding complex biochemical pathways without making direct pharmacological assertions.
Derivatization for Isotopic Labeling Investigations
The bromoacetyl functional group is a chemoselective handle for covalent modification. It reacts readily with nucleophilic residues, most notably the thiol group of cysteine, under specific pH conditions. nih.gov This reactivity can be exploited for isotopic labeling. A molecule containing a stable isotope (e.g., ¹³C, ¹⁵N, ²H) and a nucleophilic functional group can be reacted with this compound. The resulting product is an isotopically labeled phosphonic acid analog, which can be used as a tracer in metabolic studies or as a probe in nuclear magnetic resonance (NMR) or mass spectrometry-based investigations of biomolecular interactions. While direct literature on the isotopic labeling of this compound itself is sparse, the principle is well-established for bromoacetyl-functionalized compounds. nih.gov
Design of Molecular Tools for Biochemical Pathway Elucidation
The phosphonic acid group is a well-known non-hydrolyzable isostere of the phosphate (B84403) group. rsc.org This property is central to its use in designing molecular probes. Many biological processes, such as signal transduction and energy metabolism, depend on the phosphorylation and dephosphorylation of proteins and small molecules. Enzymes that catalyze these reactions, like kinases and phosphatases, can be studied using phosphonate analogs.
Enzyme Inhibitors as Probes: α-Bromophosphonates can act as inhibitors of phosphate-recognizing enzymes. rsc.org By mimicking the substrate's phosphate group, the phosphonate moiety directs the molecule to the enzyme's active site. The adjacent bromoacetyl group can then react with a nearby nucleophilic amino acid residue, leading to irreversible inhibition. This allows for the identification and characterization of active site residues, providing insight into the enzyme's mechanism. rsc.org
Probing Biochemical Pathways: The biosynthesis of natural products containing the C-P bond is a subject of significant interest. nih.gov Analogs derived from this compound can be used to probe the enzymes involved in these pathways, such as phosphoenolpyruvate (B93156) (PEP) mutase. nih.govnih.gov By understanding how these analogs interact with the biosynthetic machinery, researchers can elucidate the steps of complex metabolic pathways. ableweb.org
Affinity-Based Probes: The bromoacetyl group's reactivity allows for its use in creating affinity-based probes. By attaching the this compound moiety to a solid support or a reporter molecule, it can be used to selectively capture and identify proteins that bind to phosphonates.
The following table highlights the applications of this compound derivatives as tools in chemical biology.
| Application | Principle of Action | Target/System | Reference |
| Enzyme Mechanism Probe | Irreversible inhibition via active site alkylation | Protein Tyrosine Phosphatases (PTPs) | rsc.org |
| Biochemical Pathway Elucidation | Mimicking natural phosphonate intermediates | Phosphonate biosynthesis pathways | nih.gov |
| Covalent Labeling of Biomolecules | Chemoselective reaction with thiols | Cysteine-containing peptides/proteins | nih.gov |
Reagent in Stereoselective Transformations and Asymmetric Catalysis
While this compound is an achiral molecule, its phosphonic acid functional group is a cornerstone of one of the most powerful classes of modern organocatalysts: chiral phosphoric acids (CPAs). beilstein-journals.orgnih.gov These catalysts have revolutionized asymmetric synthesis by enabling a vast number of highly enantioselective transformations.
This compound can be considered a fundamental building block that could be incorporated into more complex, chiral structures destined for use in catalysis. The development of stereoselective reactions often relies on the precise spatial arrangement of functional groups in a catalyst or chiral auxiliary.
Chiral Phosphoric Acid (CPA) Catalysis: CPAs are typically derived from axially chiral scaffolds like BINOL or SPINOL. beilstein-journals.orgnih.gov These Brønsted acids act as bifunctional catalysts, activating electrophiles through hydrogen bonding while simultaneously controlling the stereochemical environment of the reaction. They are highly effective in a wide range of reactions, including cycloadditions, Mannich reactions, and hydrofunctionalizations. nih.gov The synthesis of these powerful catalysts underscores the importance of the phosphonic acid group in the field of asymmetric catalysis.
Stereoselective Synthesis of Phosphinic Acids: The principles of stereoselective synthesis have been applied to create chiral phosphorus centers, such as in the synthesis of α-amino-C-phosphinic acids. mdpi.com These methods often involve the diastereoselective addition of a phosphorus nucleophile to a chiral imine, demonstrating that stereocontrol can be exerted in reactions forming C-P bonds.
Metal-Catalyzed Asymmetric Reactions: Chiral phosphine (B1218219) ligands are ubiquitous in transition metal-catalyzed asymmetric reactions. While distinct from phosphonic acids, the broader field of organophosphorus chemistry heavily relies on chiral phosphorus-containing molecules to achieve high levels of stereoselectivity. Research into chiral phosphonic acids as ligands for metal catalysts is an active area of investigation. beilstein-journals.org
The table below lists some representative stereoselective transformations where the phosphonic acid moiety is a key component of the catalytic system.
| Reaction Type | Catalyst Class | Role of Phosphonic Acid Moiety | Representative Products | Reference |
| Atroposelective Cyclodehydration | Chiral Phosphoric Acid (CPA) | Chiral Brønsted acid catalyst | Axially chiral N-arylbenzimidazoles | beilstein-journals.org |
| Asymmetric Mannich Reaction | Chiral Phosphoric Acid (CPA) | Chiral Brønsted acid catalyst | Enantioenriched β-amino ketones | nih.gov |
| Enantioselective C-H Functionalization | Metal-CPA co-catalyst | Chiral ligand/anion for the metal | Axially chiral biaryl amines | nih.gov |
| Asymmetric Acyclic 1,3-Difunctionalization | Rh(II)/CPA co-catalyst | Chiral co-catalyst | Highly functionalized acyclic compounds | researchgate.net |
Facilitation of Cascade and Multi-Component Reactions
This compound and its derivatives, particularly its esters, have emerged as valuable reagents in the advancement of complex organic syntheses, specifically in the realm of cascade and multi-component reactions (MCRs). These reactions, where multiple chemical bonds are formed in a single operation from three or more starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. The unique bifunctional nature of bromoacetyl phosphonates, possessing both an electrophilic bromoacetyl moiety and a nucleophilic phosphonate group (or its precursor), allows them to participate in elegant reaction sequences to construct diverse and intricate heterocyclic phosphonates.
Research has demonstrated the utility of bromoacetyl-containing compounds, often in conjunction with phosphites, in one-pot syntheses of novel heterocyclic systems. These reactions typically proceed through a cascade of events, often initiated by the reaction of the bromoacetyl group, followed by the involvement of the phosphonate moiety in a cyclization or condensation step.
A notable example is the ultrasound-assisted one-pot, three-component reaction of 3-(2-bromoacetyl)-2H-chromen-2-one, diethyl phosphite (B83602), and a diamine reagent. clockss.org This method facilitates the synthesis of novel coumarinyl-1,2,3-diazaphospholes, 1,5,2-diazaphosphinines, and 1,5,2-diazaphosphepines. The reaction is believed to proceed via an initial Arbuzov reaction between the 3-(2-bromoacetyl)-2H-chromen-2-one and diethyl phosphite, or through the formation of a hydrazone intermediate which then reacts with the phosphite. clockss.org The subsequent intramolecular cyclization involving the diamine leads to the formation of the final heterocyclic phosphonate product.
Another significant application involves a one-pot, three-component reaction for the synthesis of diethyl [2-bromo-3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-yl]phosphonate. This is achieved through the reaction of 3-(2-bromoacetyl)-2H-chromen-2-one with dimethylformamide dimethyl acetal (B89532) (DMFDMA) and diethyl phosphite. clockss.org The resulting highly functionalized phosphonate serves as a key intermediate for the regioselective synthesis of various phosphonopyrazoles, phosphonopyrimidines, and phosphonodiazepines upon reaction with different diamine reagents. clockss.org The reaction pathway involves the nucleophilic attack of the diamine on the α,β-unsaturated system, followed by an intramolecular cyclization.
Furthermore, derivatives of 3-(bromoacetyl)coumarin (B1271225) have been extensively used as building blocks in MCRs to generate a wide array of heterocyclic compounds. rsc.orgnih.govdokumen.pubmdpi.comsemanticscholar.org For instance, the reaction of 3-(bromoacetyl)coumarins with dialkyl phosphites can lead to the formation of oxirane phosphonates under phase-transfer catalysis. rsc.org In other multi-component approaches, 3-(bromoacetyl)coumarins are reacted with various nucleophiles and other building blocks to construct complex scaffolds such as coumarin-pyrrol hybrids and thiazolylcoumarins. nih.govdokumen.pubsemanticscholar.org
The following table summarizes key research findings on multi-component reactions involving bromoacetyl compounds and phosphites to yield phosphonate-containing heterocyclic products.
| Reactants | Catalyst/Conditions | Product(s) | Yield | Reference |
| 3-(2-Bromoacetyl)-2H-chromen-2-one, Diethyl phosphite, Hydrazine hydrate | Ultrasonication, 50°C | Coumarinyl-1,2,3-diazaphosphole derivative | Not specified | clockss.org |
| 3-(2-Bromoacetyl)-2H-chromen-2-one, Diethyl phosphite, Urea | Ultrasonication, 50°C | 2-Ethoxy-4-(2-oxo-2H-chromen-3-yl)-2-oxido-5H-1,5,2-diazaphosphinine | Satisfactory | clockss.org |
| 3-(2-Bromoacetyl)-2H-chromen-2-one, Dimethylformamide dimethyl acetal, Diethyl phosphite | Dry toluene, 70-80°C | Diethyl [2-bromo-3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-yl]phosphonate | Not specified | clockss.org |
| Diethyl [2-bromo-3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-yl]phosphonate, Hydrazine hydrate | Absolute ethanol | Coumarinyl phosphonopyrazole derivative | Moderate to good | clockss.org |
| 3-(Bromoacetyl)coumarin, Dialkyl phosphites | N-benzyl-N,N,N-triethylammonium chloride (BTEAC) | Oxirane phosphonates | Not specified | rsc.org |
| 3-(Bromoacetyl)coumarins, Dimedone, Aromatic aldehydes | Acetonitrile, Pyridine (B92270), Triethylamine | Coumarin substituted dihydrofurans | Good | nih.gov |
These examples underscore the significant role of bromoacetyl phosphonates and their precursors in facilitating complex cascade and multi-component reactions, providing efficient pathways to novel and potentially bioactive heterocyclic phosphonates.
Coordination Chemistry and Material Science Innovations with Bromoacetyl Phosphonic Acid
Ligand Design for Selective Metal Complexation
The phosphonic acid group is a well-established coordinating agent for a wide array of metal ions. The presence of the bromoacetyl group introduces an additional layer of functionality, influencing how the molecule binds to metals and allowing for further chemical modifications.
Chelation Modes and Coordination Geometries with Various Metal Ions
The phosphonic acid group, -P(O)(OH)₂, is the primary site for metal ion coordination. In its deprotonated form (phosphonate), it can act as a versatile ligand. The oxygen atoms can coordinate to metal centers in several ways, leading to different chelation modes and coordination geometries. beilstein-journals.org The specific mode of binding depends on factors such as the nature of the metal ion, the pH of the solution, and steric hindrance from the rest of the molecule.
Common chelation modes for phosphonate (B1237965) groups include:
Monodentate: One phosphonate oxygen atom binds to a single metal ion.
Bidentate: Two phosphonate oxygen atoms bind to the same metal ion (chelation) or to two different metal ions (bridging).
Tridentate: All three oxygen atoms of the phosphonate group coordinate to one or more metal ions. ethz.ch
The geometry around the metal center is thus influenced by these binding modes, along with the coordination of other ligands or solvent molecules. For instance, studies on related keto-phosphonic acid resins have shown a high affinity for metal ions like Eu(III), Cu(II), Pb(II), and Cd(II), suggesting strong chelation. tennessee.edu The formation of stable complexes is often attributed to the cooperative binding of the phosphonate and the nearby keto-oxygen, creating a stable five- or six-membered ring with the metal ion.
While specific structural data for (bromoacetyl)phosphonic acid complexes is limited in publicly available literature, research on analogous α-keto phosphonic acids demonstrates their superior metal ion affinity compared to other keto-phosphonates, highlighting the importance of the relative positioning of the keto and phosphonate groups for effective chelation. tennessee.edu
Influence of the Bromoacetyl Moiety on Coordination Affinity and Selectivity
The bromoacetyl moiety, -C(O)CH₂Br, significantly impacts the ligand's properties. The electron-withdrawing nature of the carbonyl and bromine atoms can influence the acidity of the phosphonic acid group, thereby affecting its binding strength to metal ions. Research on similar bifunctional ligands shows that such electronic effects can alter the stability of the resulting metal complexes. sinica.edu.tw
Furthermore, the bromoacetyl group serves as a reactive handle for post-coordination modification. After the phosphonate group has complexed with a metal ion, the bromine atom can be displaced by various nucleophiles. This allows for the synthesis of more complex, multifunctional metal-containing structures. For example, research on 3-(bromoacetyl)coumarin (B1271225), a related compound, shows that it can be incorporated into multi-ligand transition metal complexes with ions like Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II). frontiersin.org This suggests that this compound could similarly be used to create sophisticated coordination compounds where the bromoacetyl group either participates in secondary interactions or is used for subsequent chemical transformations.
The combination of a strong metal-binding site (phosphonate) and a reactive functional group (bromoacetyl) makes this compound a promising building block for creating metal complexes with tailored properties and for immobilizing metal ions onto surfaces or into larger molecular frameworks. researchgate.net
Surface Functionalization and Adsorption Phenomena
The strong affinity of phosphonic acids for metal oxide surfaces makes them ideal candidates for surface modification. beilstein-journals.org This has led to their use in creating self-assembled monolayers (SAMs) and thin films on various substrates, which can alter surface properties like adhesion, corrosion resistance, and biocompatibility.
Grafting onto Inorganic Oxide Surfaces (e.g., Alumina (B75360), Titania, Silica)
Phosphonic acids, including those with bromo-terminations, have been successfully grafted onto various inorganic oxide surfaces. The phosphonic acid headgroup forms a strong, stable covalent bond with the surface hydroxyl groups present on oxides like alumina (Al₂O₃), titania (TiO₂), and silica (B1680970) (SiO₂).
Alumina (Al₂O₃): Research has demonstrated the straightforward modification of porous aluminum oxide with bromo-terminated phosphonic acids. nih.govresearchgate.net This initial grafting creates a stable, bromo-functionalized surface that can be used for further chemical reactions. nih.govresearchgate.net The stability of phosphonic acid monolayers on alumina has been shown to be robust, even in aqueous environments. nih.gov
Titania (TiO₂): Titania is another common substrate for phosphonic acid functionalization. Studies on porphyrin molecules functionalized with phosphonic acid groups show they bind covalently to TiO₂ surfaces. uba.ar The binding mode can vary, with evidence for both monodentate and bidentate attachment. uba.ar
Silica (SiO₂): While the bond to silica is generally considered less stable than to other metal oxides like alumina or titania, phosphonic acids are still used for silica surface modification.
The bromoacetyl group on this compound provides a reactive surface after grafting. This allows for a "modular approach" where the bromo-terminated surface can be further functionalized with a wide range of molecules, including those with azide, alkyne, thiol, or amine groups, enabling the attachment of biomolecules or other functional materials. nih.govresearchgate.netethz.ch
Adsorption Mechanisms (Physisorption vs. Chemisorption) on Substrates
The attachment of phosphonic acids to oxide surfaces is primarily a chemisorption process. This involves the formation of strong, covalent P-O-Metal bonds between the phosphonic acid headgroup and the substrate.
Chemisorption: The process is generally understood to occur via a condensation reaction between the hydroxyl groups of the phosphonic acid and the hydroxyl groups on the oxide surface, releasing water molecules. ethz.ch Depending on the surface structure and conditions, the phosphonate can form monodentate, bidentate, or tridentate linkages to the surface metal atoms. ethz.chuhasselt.be This covalent bonding results in a stable and permanent modification of the surface. molecularplasmagroup.com
Physisorption: While chemisorption is the dominant and desired mechanism for creating stable layers, physisorption (involving weaker forces like hydrogen bonding or van der Waals interactions) can also occur. Studies comparing different phosphonic acids on aluminum oxide have noted the existence of both physisorbed aluminum-phosphonate complexes and chemisorbed layers. ethz.ch However, the strong covalent linkages of chemisorption are responsible for the durability of the resulting functional layers.
The table below summarizes the primary adsorption characteristics on different oxide surfaces.
| Substrate | Primary Adsorption Mechanism | Common Binding Modes | Stability |
| Alumina (Al₂O₃) | Chemisorption | Bidentate, Tridentate | High hydrolytic stability nih.gov |
| Titania (TiO₂) | Chemisorption | Monodentate, Bidentate | Stable covalent bonding uba.ar |
| Silica (SiO₂) | Chemisorption | Monodentate, Bidentate | Generally less stable than on Al₂O₃ or TiO₂ |
Formation of Self-Assembled Monolayers and Thin Films
This compound is suitable for forming self-assembled monolayers (SAMs), which are highly ordered, single-molecule-thick layers that spontaneously form on a substrate. ethz.ch The formation of these monolayers is driven by the strong chemisorption of the phosphonic acid headgroup onto the oxide surface and the intermolecular interactions between the adjacent molecules. ethz.ch
The process typically involves immersing the substrate in a dilute solution of the phosphonic acid. The molecules then adsorb onto the surface, creating a dense and organized layer. The resulting SAMs can dramatically alter the surface chemistry. In the case of this compound, a surface is created that is rich in reactive bromoacetyl groups.
These bromo-terminated SAMs are highly valuable as platforms for further functionalization. They serve as a stable foundation upon which more complex molecular architectures can be built, enabling applications in biosensors, specialized coatings, and molecular electronics. rsc.orgnih.gov
Development of Supramolecular Assemblies and Hybrid Materials
This compound, with the chemical formula C₂H₄BrO₄P, is an intriguing bifunctional molecule for the development of advanced materials. Its structure uniquely combines a highly reactive bromoacetyl group with a phosphonic acid moiety known for its strong coordination and hydrogen-bonding capabilities. beilstein-journals.org This dual functionality allows for its use as a versatile building block in the construction of complex supramolecular assemblies and organic-inorganic hybrid materials. nih.gov The phosphonic acid group can establish robust, predictable interactions to form the structural backbone of a material, while the bromoacetyl group can serve as a reactive site for further functionalization or to influence the packing arrangement.
The phosphonic acid group is characterized by a phosphorus atom bonded to a carbon atom, a doubly bonded oxygen atom (P=O), and two hydroxyl groups (P-OH). This arrangement is a powerful motif in supramolecular chemistry and materials science. beilstein-journals.orgnih.gov It can participate in extensive hydrogen-bonding networks and coordinate strongly to a wide range of metal oxide surfaces and metal ions, making it an ideal anchor for building layered or three-dimensional structures. mpg.deresearchgate.net
Engineering of Hydrogen Bonding Networks and Crystal Engineering
Crystal engineering relies on the understanding and utilization of intermolecular forces to design and synthesize new crystalline solids with desired properties. The phosphonic acid group of this compound is a key player in this field due to its capacity to form strong and directional hydrogen bonds. rsc.org
The phosphonic acid moiety contains both potent hydrogen bond donors (the two P-OH groups) and a potent hydrogen bond acceptor (the phosphoryl P=O group). mdpi.com This allows for the formation of multiple intermolecular hydrogen bonds, leading to highly organized supramolecular structures. mdpi.com Studies on analogous simple phosphonic acids have shown they tend to form highly stable, cyclic hydrogen-bonded dimers as a primary structural motif. mdpi.comrsc.org In these arrangements, the hydroxyl groups of two separate molecules interact in a head-to-tail fashion.
Beyond simple dimerization, the ability to form up to two donor and at least one strong acceptor hydrogen bond per molecule enables the creation of more extended networks. Depending on the steric and electronic influences of the bromoacetyl group, this compound molecules could assemble into various predictable patterns, including:
One-dimensional chains or ribbons: Formed through repeating dimer linkages.
Two-dimensional sheets: Where chains are cross-linked through additional hydrogen bonds. rsc.org
Three-dimensional frameworks: Arising when multiple phosphonic acid groups on a single organic scaffold create extensive networks. rsc.org
The presence of the bromoacetyl group introduces additional complexity and control. The bromine atom and carbonyl oxygen can participate in weaker, secondary intermolecular interactions, such as halogen bonding or C-H···O contacts, which can further direct the crystal packing and influence the final architecture of the solid-state assembly. The interplay between the strong P-OH···O=P hydrogen bonds and these weaker interactions is a critical aspect of the crystal engineering of materials based on this compound.
Table 1: Potential Hydrogen Bonding Interactions in this compound
| Functional Group | Role in Hydrogen Bonding | Potential Interacting Group(s) |
|---|---|---|
| Phosphonyl Oxygen (P=O) | Acceptor | P-OH, other weak H-donors |
| Phosphonic Hydroxyls (P-OH) | Donor | P=O, Carbonyl Oxygen (C=O) |
| Carbonyl Oxygen (C=O) | Acceptor | P-OH (weaker interaction) |
Rational Design of Self-Assembling Systems
The rational design of self-assembling systems involves programming molecules to spontaneously form ordered structures. This compound is a prime candidate for such systems due to its distinct functional domains that can operate independently or cooperatively.
Self-Assembled Monolayers (SAMs): One of the most powerful applications of phosphonic acids is in the formation of self-assembled monolayers (SAMs) on a variety of metal oxide surfaces, such as titanium oxide (TiO₂), aluminum oxide (Al₂O₃), and silicon oxide (SiO₂). mdpi.com The phosphonic acid headgroup readily chemisorbs onto these surfaces, forming robust, covalent-like bonds (e.g., P-O-Ti or P-O-Si). This anchoring process is highly reliable and results in densely packed, ordered molecular layers.
For this compound, the molecule would orient with the phosphonic acid group bound to the substrate, leaving the bromoacetyl group exposed at the monolayer-air or monolayer-solvent interface. This creates a functionalized surface whose properties are dictated by the terminal bromoacetyl moiety. Such a surface could be used for:
Surface property modification: Altering the wettability or chemical reactivity of a substrate.
Patterning and lithography: The exposed bromoacetyl groups provide reactive handles for the subsequent, site-specific attachment of other molecules, a "grafting-to" approach. mdpi.com
Hybrid Organic-Inorganic Materials: In addition to surface modification, phosphonic acids are widely used as organic linkers in the synthesis of crystalline hybrid materials, including metal-organic frameworks (MOFs). beilstein-journals.orgresearchgate.net In this context, the phosphonic acid group of this compound would coordinate to metal centers (e.g., Zr⁴⁺, Cu²⁺, Eu³⁺), forming a stable, extended inorganic-organic network. researchgate.netrsc.org The bromoacetyl groups would line the pores or channels of the resulting framework, imparting specific chemical functionality. The design of such materials allows for precise control over pore size and the chemical environment within the pores, which is critical for applications in catalysis, gas storage, and sensing. The reactivity of the bromine atom could be exploited for post-synthesis modification of the framework's interior. rsc.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Titanium oxide |
| Aluminum oxide |
Future Research Directions and Emerging Paradigms for Bromoacetyl Phosphonic Acid
Exploration of (Bromoacetyl)phosphonic Acid as a Precatalyst or Organocatalyst Scaffold
The structural features of this compound make it an intriguing candidate for the development of novel catalysts. The phosphonic acid group can act as a Brønsted acid or a coordinating ligand for metal centers, while the bromoacetyl moiety offers a reactive handle for immobilization or further functionalization.
Future research could focus on:
Development of Bifunctional Catalysts: The dual functionality of this compound could be harnessed to create catalysts capable of simultaneous acid and electrophilic activation. For instance, the phosphonic acid could protonate a substrate while the bromoacetyl group engages in a specific interaction or serves as a site for covalent attachment to a larger scaffold.
Immobilized Catalysts: The bromoacetyl group is a powerful alkylating agent, capable of reacting with nucleophiles such as amines or thiols. nih.govacs.org This reactivity can be exploited to covalently graft the molecule onto solid supports like silica (B1680970) or polymers. Such immobilized phosphonic acid catalysts offer the advantages of easy separation, reusability, and suitability for continuous flow processes, potentially reducing operational and waste disposal costs. phosphonics.com
Organocatalyst Scaffolds: Phosphonic acids have been shown to be effective functional groups in organocatalysts, promoting reactions like hydrazone and oxime formation. acs.org this compound could serve as a foundational scaffold for building more complex organocatalysts. The bromoacetyl unit can be substituted with various nucleophilic groups to tune the catalyst's steric and electronic properties, potentially leading to catalysts with high activity and selectivity for a range of organic transformations. researchgate.net
| Catalyst Concept | Key Feature | Potential Application | Relevant Findings |
| Bifunctional Catalyst | Contains both Brønsted acid (phosphonic acid) and electrophilic (bromoacetyl) sites. | Tandem reactions requiring dual activation. | Phosphonic acids are known to participate in general acid/base catalysis. acs.org |
| Immobilized Catalyst | Covalently bound to a solid support via the bromoacetyl group. | Heterogeneous catalysis in batch or continuous flow systems. | Silica-supported phosphonic acids are stable and efficient catalysts for various reactions. phosphonics.com |
| Organocatalyst Scaffold | Serves as a building block for larger, tailored organocatalysts. | Asymmetric synthesis, where catalyst structure is key to stereocontrol. | Phosphonic acid groups can enhance catalytic activity in hydrazone and oxime formation. acs.org |
Integration into Flow Chemistry and Microfluidic Reaction Systems
The synthesis and application of reactive compounds like this compound can benefit significantly from the precise control offered by flow chemistry and microfluidic systems. These technologies allow for rapid mixing, efficient heat transfer, and accurate control of residence time, which is particularly advantageous for fast and exothermic reactions. jst.go.jp
Emerging research avenues include:
Continuous Synthesis: Developing a continuous flow process for the synthesis of this compound could offer significant advantages over traditional batch methods. As demonstrated with the synthesis of hydroxymethyl phosphonates, microfluidic reactors can lead to higher yields, greater purity, and reduced reaction times. lew.ro This would also enhance safety by minimizing the amount of the reactive intermediate present at any given time.
Reaction Optimization: Microfluidic systems are ideal platforms for high-throughput screening and optimization of reactions involving this compound. By systematically varying parameters such as temperature, residence time, and reagent concentrations, optimal conditions for its use in alkylation or other transformations can be rapidly identified.
In-situ Generation and Use: The high reactivity of the bromoacetyl group can be managed by generating and consuming the compound in a continuous flow setup. This "just-in-time" approach prevents the accumulation of unstable intermediates and allows for the safe execution of subsequent reactions, such as its use in the alkylation of 1,3-dicarbonyl compounds. d-nb.info
Kinetic and Mechanistic Studies: Microfluidic devices enable the study of reaction kinetics under precisely controlled conditions. researchgate.net This could be applied to investigate the mechanisms of reactions involving this compound, providing fundamental insights into its reactivity with various nucleophiles. hw.ac.uk
| Flow Chemistry Application | Advantage | Relevance to this compound |
| Continuous Synthesis | Improved safety, yield, and purity. lew.ro | Safer handling of a reactive α-haloketone phosphonate (B1237965). |
| Reaction Optimization | Rapid identification of optimal reaction conditions. | Efficiently screen conditions for alkylation reactions. |
| In-situ Generation | Minimizes decomposition and side reactions. | Controls the reactivity of the bromoacetyl group. |
| Mechanistic Studies | Precise control of mixing and reaction time. jst.go.jp | Detailed investigation of reaction kinetics and pathways. |
Development of Advanced Spectroscopic and Analytical Techniques for Characterization
A thorough understanding of the structure, purity, and reactivity of this compound requires sophisticated analytical techniques. While standard methods like NMR and IR spectroscopy are valuable, more advanced techniques can provide deeper molecular-level insights. fiveable.me
Future efforts in characterization should involve:
Ultra-High-Resolution Mass Spectrometry (UHRMS): Techniques like Fourier Transform-Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) offer exceptional sensitivity and resolving power. nih.govacs.org Applying UHRMS would enable the detailed molecular characterization of this compound, including precise mass determination, elemental formula confirmation, and the identification of trace impurities or degradation products that might be missed by lower-resolution methods. researchgate.net
Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY and HSQC, are essential for unambiguous structural elucidation of this compound and its reaction products. fiveable.me Furthermore, studying the 17O NMR chemical shifts could provide valuable information about the electrophilicity of the carbonyl carbon, which is influenced by the adjacent bromine atom. nih.gov
In-situ Spectroscopic Monitoring: Employing techniques like in-situ IR or Raman spectroscopy within a reaction vessel or flow reactor can provide real-time information on the consumption of reactants and the formation of products and intermediates. This would be invaluable for monitoring reactions involving the highly reactive bromoacetyl group and for gaining a deeper understanding of reaction mechanisms.
| Analytical Technique | Information Gained | Application to this compound |
| Ultra-High-Resolution Mass Spectrometry (FT-ICR MS) | Precise mass, elemental composition, impurity profiling. nih.govacs.org | Unambiguous molecular formula confirmation and trace analysis. |
| 2D NMR Spectroscopy (COSY, HSQC) | Detailed structural connectivity. fiveable.me | Complete assignment of proton and carbon signals, structural verification of products. |
| 17O NMR Spectroscopy | Carbonyl electrophilicity. nih.gov | Quantifying the electronic effect of the α-bromo substituent. |
| In-situ Spectroscopy (IR, Raman) | Real-time reaction monitoring. | Tracking reaction kinetics and detecting transient intermediates. |
Application of Machine Learning and Artificial Intelligence for Synthetic Route Design and Property Prediction
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research, from the design of novel molecules to the optimization of synthetic processes. nih.gov These computational tools hold significant promise for accelerating research related to this compound.
Potential applications include:
Synthetic Route Prediction: AI-powered retrosynthesis tools can analyze the structure of this compound and propose novel and efficient synthetic pathways. These tools can also help to identify potential by-products and suggest purification strategies, streamlining the synthetic process. nih.govhep.com.cn
Property Prediction: ML models can be trained on datasets of organophosphorus compounds to predict the physicochemical and biological properties of new molecules. arxiv.orgresearchgate.net Such models could be used to predict the reactivity, stability, and potential catalytic activity of derivatives of this compound, guiding experimental efforts toward the most promising candidates.
Reaction Optimization: Bayesian optimization and other ML algorithms can be coupled with automated flow chemistry platforms to efficiently explore large reaction parameter spaces. nih.gov This approach could be used to rapidly optimize the synthesis of this compound or its use in subsequent transformations, maximizing yield and minimizing cost and waste.
Generative Models for Catalyst Design: Generative adversarial networks (GANs) and recurrent neural networks (RNNs) can be used to design novel organocatalyst scaffolds based on the this compound framework. researchgate.net By exploring the vast chemical space around this core structure, AI could propose new catalysts with enhanced activity and selectivity for specific chemical reactions.
| AI/ML Application | Goal | Potential Impact |
| Synthetic Route Design | Discover novel and efficient synthesis pathways. | Reduces experimental effort and resource consumption. hep.com.cn |
| Property Prediction | Forecast reactivity, stability, and catalytic potential. | Prioritizes synthetic targets with desired characteristics. arxiv.orgresearchgate.net |
| Automated Reaction Optimization | Identify optimal process conditions with minimal experiments. | Accelerates process development and improves efficiency. nih.gov |
| Generative Catalyst Design | Propose new catalyst structures based on a core scaffold. | Expands the accessible range of catalysts for new transformations. researchgate.net |
Q & A
Q. What are the primary synthetic routes for preparing (bromoacetyl)phosphonic acid, and how do reaction conditions influence product stability?
this compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting bromoacetyl halides with phosphite esters (e.g., diethyl phosphite) under anhydrous conditions, followed by acidic hydrolysis to yield the phosphonic acid derivative. For example, di-tert-butyl phosphonate precursors require trifluoroacetic acid (TFA) for deprotection, which simultaneously removes tert-butyl groups and hydrolyzes esters to phosphonic acids . Stability during purification depends on controlling pH and temperature, as bromoacetyl groups are susceptible to nucleophilic attack. Precipitation in diethyl ether or HPLC purification is recommended to isolate the product .
Q. How do detection methodologies for phosphonic acid derivatives vary across laboratories, and what challenges arise in data comparison?
Detection of phosphonic acids typically involves LC-MS or ion chromatography, but reporting limits (RLs) vary widely (e.g., 0.01–0.2 mg/kg), leading to discrepancies in inter-laboratory data . For bromoacetyl derivatives, hydrolysis to phosphonic acid may occur during analysis, requiring careful calibration. Laboratories must report both intact compound and degradation products, with conversions based on molecular weights (e.g., phosphonic acid to fosetyl equivalents: 0.1 mg/kg H₃PO₃ ≈ 0.13 mg/kg fosetyl) . Standardizing RLs and accounting for hydrolysis artifacts are critical for reliable comparisons.
Q. What analytical techniques distinguish exogenous vs. endogenous sources of phosphonic acid residues in organic samples?
Isotopic labeling (e.g., ³²P tracing) and tandem mass spectrometry (MS/MS) can differentiate naturally occurring phosphonic acids from synthetic derivatives. For bromoacetylphosphonic acid, monitoring bromine-specific fragments (e.g., m/z 79/81) helps confirm its synthetic origin. Cross-referencing with soil/water contamination data and applying EU Regulation 889/2009 guidelines (e.g., MRL compliance) further clarifies sources .
Advanced Research Questions
Q. What mechanistic pathways govern the hydrolysis of bromoacetylphosphonate esters to phosphonic acids under acidic conditions?
Hydrolysis likely follows an SN1 mechanism, where protonation of the phosphonate ester facilitates water nucleophilic attack, releasing bromoethanol and phosphonic acid. Steric hindrance from the bromoacetyl group may slow hydrolysis compared to smaller esters (e.g., methyl phosphonates). Computational studies (e.g., DFT) can model transition states, while kinetic assays under varying HCl/HBr concentrations validate rate constants .
Q. How can researchers resolve contradictions in phosphonic acid concentration data caused by differing analytical protocols?
Harmonize reporting by adopting a unified RL (e.g., 0.01 mg/kg) and using molar conversions for derivatives. For bromoacetylphosphonic acid, apply correction factors based on hydrolysis yields. Statistical tools like multivariate analysis (MSPC) can identify outlier datasets and normalize inter-lab variability .
Q. What coordination properties make bromoacetylphosphonic acid suitable for designing functional materials?
The phosphonic acid group coordinates with metals (e.g., Cu²⁺, Gd³⁺) to form stable complexes for MRI contrast agents or MOFs. Bromine’s electronegativity enhances ligand field strength, potentially improving material conductivity or catalytic activity. Spectroscopic methods (EXAFS, NMR) and molecular dynamics simulations elucidate coordination geometries and proton transport mechanisms .
Q. How do steric and electronic effects of the bromoacetyl group influence enzyme inhibition studies?
The bromoacetyl moiety acts as an electrophilic warhead, covalently modifying active-site residues (e.g., cysteine). Comparative studies with non-brominated analogues (e.g., acetylphosphonic acid) using stopped-flow kinetics and X-ray crystallography reveal steric effects on binding affinity. Adjusting alkyl chain length or substituents optimizes target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
